Cas no 2139839-10-2 (tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate)

tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate
- EN300-1625188
- 2139839-10-2
- tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate
-
- インチ: 1S/C13H21N3O3S/c1-8-14-15-11(20-8)5-9-6-16(7-10(9)17)12(18)19-13(2,3)4/h9-10,17H,5-7H2,1-4H3
- InChIKey: DGLBFNUFCUJWAU-UHFFFAOYSA-N
- SMILES: S1C(C)=NN=C1CC1CN(C(=O)OC(C)(C)C)CC1O
計算された属性
- 精确分子量: 299.13036271g/mol
- 同位素质量: 299.13036271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 361
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- XLogP3: 1.4
tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1625188-5.0g |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 5g |
$4391.0 | 2023-06-04 | ||
Enamine | EN300-1625188-0.25g |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 0.25g |
$1393.0 | 2023-06-04 | ||
Enamine | EN300-1625188-0.5g |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 0.5g |
$1453.0 | 2023-06-04 | ||
Enamine | EN300-1625188-1.0g |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 1g |
$1515.0 | 2023-06-04 | ||
Enamine | EN300-1625188-50mg |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 50mg |
$1008.0 | 2023-09-22 | ||
Enamine | EN300-1625188-1000mg |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 1000mg |
$1200.0 | 2023-09-22 | ||
Enamine | EN300-1625188-10.0g |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 10g |
$6512.0 | 2023-06-04 | ||
Enamine | EN300-1625188-2500mg |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 2500mg |
$2351.0 | 2023-09-22 | ||
Enamine | EN300-1625188-500mg |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 500mg |
$1152.0 | 2023-09-22 | ||
Enamine | EN300-1625188-100mg |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 100mg |
$1056.0 | 2023-09-22 |
tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylateに関する追加情報
Introduction to tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate (CAS No. 2139839-10-2)
Tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate (CAS No. 2139839-10-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a pyrrolidine ring, a hydroxy group, and a 5-methyl-1,3,4-thiadiazole moiety. These structural elements contribute to its potential therapeutic applications and make it an interesting subject for further investigation.
The pyrrolidine ring is a five-membered heterocyclic compound with one nitrogen atom. Pyrrolidine derivatives are widely used in the synthesis of bioactive molecules due to their ability to enhance the pharmacological properties of the parent compounds. In the case of tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate, the pyrrolidine ring provides a flexible scaffold that can interact with various biological targets.
The presence of a hydroxy group in the structure of this compound is particularly noteworthy. Hydroxy groups are known to enhance the solubility and bioavailability of molecules, making them more suitable for pharmaceutical applications. Additionally, hydroxy groups can participate in hydrogen bonding interactions with biological targets, which can improve the binding affinity and selectivity of the compound.
The 5-methyl-1,3,4-thiadiazole moiety is another key structural feature of this compound. Thiadiazoles are heterocyclic compounds that contain sulfur and nitrogen atoms. They are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a methyl group at the 5-position of the thiadiazole ring can further modulate the biological activity and pharmacokinetic properties of the compound.
Recent research has highlighted the potential therapeutic applications of compounds containing similar structural elements to tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate. For instance, studies have shown that pyrrolidine derivatives with thiadiazole moieties exhibit potent anti-inflammatory and analgesic effects. These findings suggest that this compound could be a promising candidate for the development of new drugs targeting inflammatory diseases.
In addition to its potential anti-inflammatory properties, tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate has also been investigated for its antimicrobial activity. Research has demonstrated that thiadiazole-containing compounds can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This property makes it an attractive candidate for developing new antimicrobial agents to combat drug-resistant infections.
The synthesis of tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate involves several steps and requires careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of tert-butyl pyrrolidine carboxylate with an appropriate electrophile to introduce the hydroxy and thiadiazole moieties. The choice of reagents and solvents can significantly impact the efficiency and selectivity of these reactions.
To further explore the biological activity and potential therapeutic applications of this compound, extensive in vitro and in vivo studies are necessary. These studies typically involve evaluating the compound's efficacy against specific biological targets using cell-based assays and animal models. Preliminary results from such studies have shown promising outcomes, but more comprehensive research is needed to fully understand its mechanisms of action and safety profile.
In conclusion, tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate (CAS No. 2139839-10-2) is a structurally unique compound with significant potential in medicinal chemistry and pharmaceutical research. Its combination of a pyrrolidine ring, hydroxy group, and 5-methyl-thiadiazole moiety makes it an attractive candidate for developing new drugs targeting inflammatory diseases and drug-resistant infections. Ongoing research in this area is expected to provide valuable insights into its biological activity and therapeutic applications.
2139839-10-2 (tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate) Related Products
- 1003711-92-9(4-iodo-3-nitropyridine)
- 2308482-70-2((3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopentanoic acid)
- 2287281-98-3(4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole)
- 850910-95-1(4-(azepane-1-sulfonyl)-N-(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 2229021-80-9(3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol)
- 1261874-51-4(2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl)
- 852376-81-9(6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine)
- 2171612-09-0(5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid)
- 2228557-05-7(4-(1-aminocyclopropyl)methyl-2-nitrophenol)
- 2034299-52-8(2-((4-Fluorophenyl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone)




